molecular formula C19H20ClN3O3S3 B3309115 1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide CAS No. 941896-68-0

1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B3309115
CAS No.: 941896-68-0
M. Wt: 470 g/mol
InChI Key: IECIWDOHIIHIQG-UHFFFAOYSA-N
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Description

1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a piperidine ring, a benzothiazole moiety, and a chlorothiophene sulfonyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzothiazole Moiety: This step involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative to form the benzothiazole ring.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction using a suitable piperidine derivative.

    Attachment of the Chlorothiophene Sulfonyl Group: This step involves the sulfonylation of the piperidine derivative with 5-chlorothiophene-2-sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the sulfonyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorothiophene moiety, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or thioethers.

    Substitution: Formation of various substituted thiophenes.

Scientific Research Applications

1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique electronic and optical properties.

    Chemical Biology: It serves as a tool compound for studying biological pathways and mechanisms, particularly those involving sulfonyl and benzothiazole functionalities.

Mechanism of Action

The mechanism of action of 1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The benzothiazole moiety can interact with aromatic residues through π-π stacking, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(5-chlorothiophen-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid
  • 1-(5-chlorothiophen-2-yl)sulfonyl-N-(1,3-dioxoisoindol-5-yl)piperidine-4-carboxamide

Uniqueness

1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide is unique due to the presence of both the benzothiazole and piperidine moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3S3/c1-11-9-12(2)17-14(10-11)21-19(28-17)22-18(24)13-5-7-23(8-6-13)29(25,26)16-4-3-15(20)27-16/h3-4,9-10,13H,5-8H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECIWDOHIIHIQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
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1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
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1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
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1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
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1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
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1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide

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